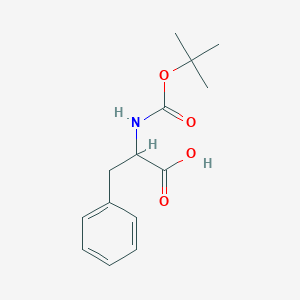

BOC-DL-Phenylalanine

Descripción general

Descripción

BOC-DL-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

BOC-DL-Phenylalanine, also known as Boc-Dl-Phe-Oh, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biological processes. For instance, Kynurenine–oxoglutarate transaminase 1 is involved in the kynurenine pathway of tryptophan degradation, a critical biological pathway in the human body .

Mode of Action

For instance, it has been suggested that this compound may inhibit the activity of certain enzymes, such as carboxypeptidase A, endorphinase, and enkephalinase . This inhibition could enhance endorphin production and diminish pain .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . In addition, it has been suggested that this compound may affect the kynurenine pathway of tryptophan degradation . This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in the human body.

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed in the body .

Result of Action

It has been suggested that high levels of this amino acid may impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other compounds, such as benzaldehyde or benzyl alcohol . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

BOC-DL-Phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase (PAH), which is primarily a hepatic enzyme that catalyzes the rate-limiting step in the catabolism of phenylalanine . This interaction is crucial for the conversion of phenylalanine to tyrosine, a non-essential amino acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. High levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of phenylalanine have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in animal models .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . Phenylalanine hydroxylase (PAH) is a key enzyme in this pathway, which converts phenylalanine to tyrosine .

Actividad Biológica

BOC-DL-Phenylalanine (Boc-DL-Phe) is a derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This modification is crucial in peptide synthesis, allowing for the selective protection of the amino group during chemical reactions. The compound is of interest not only for its role in synthetic chemistry but also for its potential biological activities, particularly in neurobiology and cardiovascular health.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₄ and is classified as a non-polar amino acid due to the hydrophobic nature of its side chain. The Boc group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical applications.

Biological Activity

The biological activity of this compound is primarily attributed to its constituent amino acid properties, particularly those of phenylalanine, proline, and arginine.

- Phenylalanine : Serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its role in mood regulation and cognitive function has been extensively studied.

- Proline : Contributes to protein structure and stability, influencing cell signaling pathways.

- Arginine : Known for its role in nitric oxide synthesis, which is vital for vascular health and immune response.

Research indicates that this compound may enhance physiological functions through various mechanisms:

- Neurotransmitter Synthesis : By increasing levels of phenylalanine, it may promote the synthesis of neurotransmitters, potentially improving mood and cognitive functions.

- Vascular Function : Arginine's role in nitric oxide production suggests that Boc-DL-Phe could support cardiovascular health by improving blood flow and reducing blood pressure.

- Cell Signaling : Proline's involvement in cell signaling pathways can affect cellular responses to stress and injury.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Peptide Synthesis : A study demonstrated that Boc-DL-Phe is effectively used in solid-phase peptide synthesis (SPPS), enhancing the yield and purity of synthesized peptides .

- Cellular Uptake Mechanisms : Research on phenylalanine derivatives highlighted their uptake mechanisms in cells, suggesting that modifications like the Boc group can influence cellular absorption rates .

- Therapeutic Applications : Investigations into peptide arrays incorporating Boc-DL-Phe showed promising results in enhancing osteogenic differentiation in stem cells, indicating potential applications in regenerative medicine .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Enhances neurotransmitter synthesis | Neurobiology |

| Arginine | Nitric oxide synthesis | Cardiovascular health |

| Proline | Structural stability | Cell signaling |

Table 2: Synthesis Outcomes

| Synthesis Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Solid-phase peptide synthesis | 85 | 95 | High efficiency with Boc protection |

| Liquid-phase synthesis | 70 | 90 | Lower yield but simpler process |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block:

BOC-DL-phenylalanine is primarily used as a protecting group in peptide synthesis. It allows for selective reactions without interfering with other functional groups, thus streamlining the creation of complex peptides. This property is particularly valuable in the pharmaceutical industry for developing biologically active compounds .

Enantiomeric Purity:

Studies have shown that derivatives synthesized from enantiopure BOC-phenylalanine exhibit high enantiomeric excess (ee) values, often exceeding 99%. This indicates minimal racemization during reactions, which is crucial for maintaining the desired biological activity of peptide drugs .

| Compound | ee-value (R) | ee-value (S) |

|---|---|---|

| BOC-Phenylalanine Derivative 1 | 99.82% | 100.00% |

| BOC-Phenylalanine Derivative 2 | 99.80% | 99.34% |

Drug Development

Targeted Drug Design:

The compound plays a significant role in designing pharmaceuticals that target specific biological receptors. Its structural features enable the development of drugs with improved efficacy and reduced side effects compared to traditional compounds . For instance, this compound derivatives have been explored in drug conjugates to enhance transportability and interaction with cellular targets .

Case Studies:

Research has demonstrated that modifications involving this compound can lead to compounds with favorable pharmacokinetic profiles, making them suitable candidates for further clinical development .

Biotechnology

Production of Therapeutic Proteins:

In biotechnological applications, this compound is utilized in the production of recombinant proteins. Its incorporation into protein structures aids in studying protein interactions and functions more effectively . This application is crucial for developing biologics that treat various diseases.

Self-Assembly Studies:

Recent studies have explored the self-assembly properties of this compound derivatives, leading to the formation of nanostructured materials with potential applications in photonic devices and drug delivery systems .

Research in Neuroscience

Neurotransmitter Studies:

this compound is employed in research related to neurotransmitter activity, particularly in understanding the role of amino acids in brain function. It has implications for studying disorders such as phenylketonuria and other neurological conditions .

Metabolic Pathway Exploration:

The compound's ability to influence neurotransmitter synthesis makes it a valuable tool for investigating metabolic pathways and their impact on neurological health .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is used as a standard in chromatographic techniques. It aids in the separation and identification of amino acids and peptides, ensuring accuracy in research results and quality control within food and pharmaceutical industries .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296718 | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13734-34-4, 1178567-92-4, 4530-18-1 | |

| Record name | Boc-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BOC-DL-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.